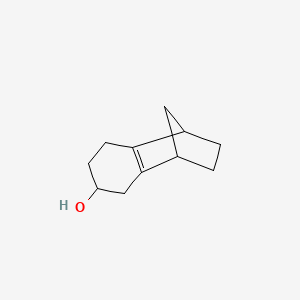
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol is a chemical compound with a complex structure, often used in various scientific and industrial applications. It is known for its unique properties and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to further reactions, such as hydrogenation and hydroxylation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction conditions. Catalysts like aluminum chloride and phosphoric acid are commonly used to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which have applications in different fields.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to the inhibition of specific enzymes and signaling pathways involved in inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-: Known for its use in fragrances and cosmetics.
Tetramethyl acetyloctahydronaphthalenes: Commonly used as synthetic ketone fragrances.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Utilized in various industrial applications.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-1,4-methanonaphthalen-6-ol stands out due to its unique structural features and versatile reactivity, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
64974-68-1 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
tricyclo[6.2.1.02,7]undec-2(7)-en-4-ol |
InChI |
InChI=1S/C11H16O/c12-9-3-4-10-7-1-2-8(5-7)11(10)6-9/h7-9,12H,1-6H2 |
InChI-Schlüssel |
PMTGNAJHZAMDIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3=C2CC(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Hexyloxy)phenyl]carbamyl chloride](/img/structure/B14484323.png)
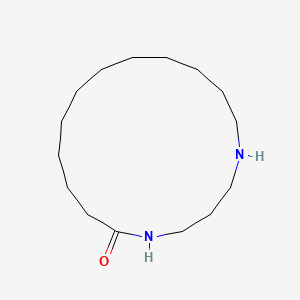
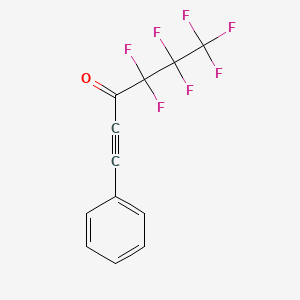
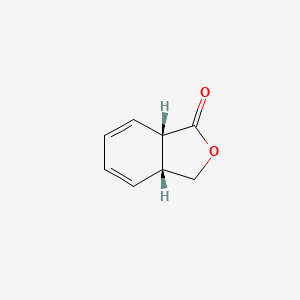
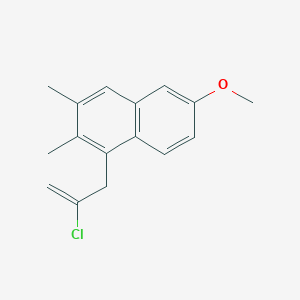
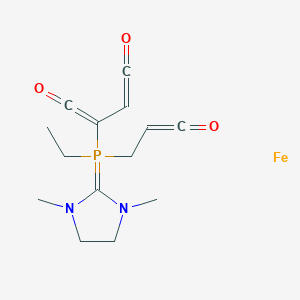
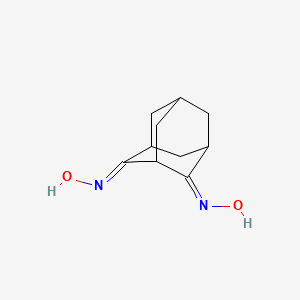
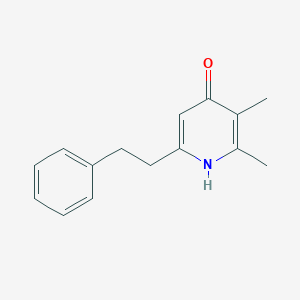
![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)
![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)
![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)
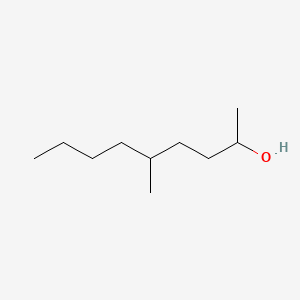
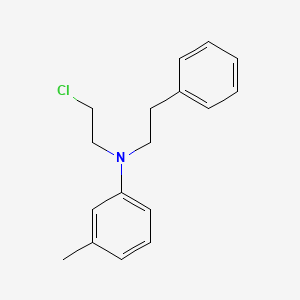
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
